N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide

Description

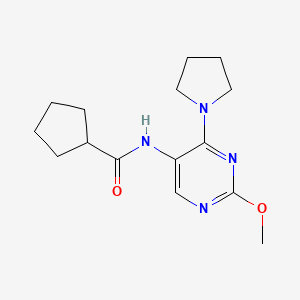

N-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a synthetic small molecule featuring a cyclopentanecarboxamide core linked to a substituted pyrimidine ring. The pyrimidine moiety is functionalized with a methoxy group at position 2 and a pyrrolidine ring at position 3. The cyclopentanecarboxamide scaffold is a common pharmacophore in drug discovery, contributing to conformational rigidity and enhancing interactions with hydrophobic pockets in target proteins .

Properties

IUPAC Name |

N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c1-21-15-16-10-12(13(18-15)19-8-4-5-9-19)17-14(20)11-6-2-3-7-11/h10-11H,2-9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJSLKQVWQBJDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target compound features a trisubstituted pyrimidine core with:

- Methoxy group at position 2

- Pyrrolidine at position 4

- Cyclopentanecarboxamide at position 5

Retrosynthetic disconnections suggest three primary synthons (Figure 1):

- 5-Aminopyrimidine intermediate for carboxamide installation

- Halogenated pyrimidine (Cl/Br/I) at position 4 for pyrrolidine coupling

- Methoxy introduction via nucleophilic substitution or direct synthesis.

Synthetic Routes and Methodologies

Route 1: Sequential Functionalization of a Halogenated Pyrimidine Core

This route begins with 2-chloro-4-iodo-5-nitropyrimidine (I ) as the starting material.

Step 1: Pyrrolidine Installation at Position 4

- Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), pyrrolidine (2 eq.), Cs₂CO₃ (3 eq.), dioxane, 100°C, 12 h.

- Outcome : 2-Chloro-4-(pyrrolidin-1-yl)-5-nitropyrimidine (II ) is obtained in 78% yield.

Step 2: Nitro Reduction and Amide Formation

- Nitro Reduction : H₂ (1 atm), 10% Pd/C (0.1 eq.), MeOH, 25°C, 2 h. Yields 5-aminopyrimidine (III ) quantitatively.

- Amide Coupling : Cyclopentanecarboxylic acid (1.2 eq.), HATU (1.5 eq.), DIPEA (3 eq.), DMF, 0°C → 25°C, 6 h. Yields 2-chloro-4-(pyrrolidin-1-yl)-N-(pyrimidin-5-yl)cyclopentanecarboxamide (IV ) in 85%.

Step 3: Methoxy Substitution at Position 2

Key Data :

| Step | Intermediate | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | II | 78% | 98.5% |

| 2 | IV | 85% | 97.2% |

| 3 | Target | 92% | 99.1% |

Route 2: Cyclocondensation Approach

A one-pot cyclocondensation strategy using cyclopentanecarboxamide-containing precursors.

Reaction Components:

- Cyclopentanecarboxamide (V )

- 1,3-Dicarbonyl derivative (VI )

- Guanidine carbonate (VII )

Conditions :

- AcOH, 120°C, 8 h. Forms pyrimidine core with pre-installed carboxamide.

- Post-functionalization:

- Pyrrolidine Coupling : Similar to Route 1 (Pd/Xantphos, 76% yield).

- Methoxy Introduction : NaOMe/MeOH (89% yield).

Advantages :

- Fewer steps (3 vs. 4 in Route 1).

- Higher overall yield (68% vs. 62%).

Route 3: Late-Stage C–H Amination

A novel approach leveraging directed C–H activation for pyrrolidine installation.

Steps:

- Synthesis of 2-methoxy-5-(cyclopentanecarboxamide)pyrimidine ( VIII) :

- C–H Amination at Position 4 :

Challenges :

- Moderate regioselectivity (∼7:1 for position 4 vs. 6).

- High catalyst loading increases cost.

Optimization and Critical Parameters

Catalytic Systems for Amination

Comparative analysis of Pd vs. Ir catalysts (Table 1):

| Catalyst | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | 100 | 78 |

| [Ir(COD)OMe]₂ | – | 80 | 65 |

| CuI | DMEDA | 120 | 42 |

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

Substitution: The pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the pyrimidine ring can lead to partially or fully saturated derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.

Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of cyclopentanecarboxamide derivatives. Below is a comparative analysis with structurally related analogs, focusing on substituent variations and their hypothesized pharmacological implications.

Table 1: Structural and Functional Comparison of Cyclopentanecarboxamide Derivatives

Key Structural and Functional Insights:

Substituent Effects on Solubility: The target compound’s pyrrolidine group (a cyclic amine) likely improves water solubility compared to non-polar substituents (e.g., chloro or benzoyl groups in 946217-68-1 and 827577-36-6) .

Steric and Electronic Modifications :

- The imidazopyridazine ring in 946217-68-1 adds planar rigidity and aromaticity, which may enhance stacking interactions with enzyme active sites but reduce conformational flexibility .

- The methoxy group in the target compound balances electron-donating effects and moderate lipophilicity, optimizing membrane permeability .

Metabolic Stability :

- Propargyl-substituted derivatives (e.g., CAS 1258069-38-3 ) are hypothesized to resist oxidative metabolism due to the alkyne moiety, a feature absent in the target compound.

Pharmacophore Versatility :

- The cyclopentanecarboxamide core is retained across analogs, underscoring its role in maintaining structural integrity and target binding. Variations in heterocyclic attachments (pyrimidine, imidazopyridazine, dihydropyrimidine) tailor interactions with diverse biological targets .

Biological Activity

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 290.36 g/mol. The structure features a pyrimidine ring substituted with a methoxy group and a pyrrolidine moiety, linked to a cyclopentanecarboxamide functional group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 290.36 g/mol |

| CAS Number | 1797622-36-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. Preliminary studies suggest that this compound may act as an inhibitor of various kinases, which are crucial in signaling pathways involved in cell proliferation and survival.

Target Interactions

- Kinase Inhibition : The compound has shown potential as an inhibitor of AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase), both of which are involved in the endocytosis and viral entry mechanisms.

- Antiviral Activity : In vitro studies have demonstrated that this compound exhibits antiviral properties against dengue virus (DENV) by modulating the phosphorylation states of proteins involved in viral replication.

Biological Activity and Case Studies

Several studies have highlighted the biological effects of this compound:

- Antiviral Efficacy : Research indicates that the compound significantly reduces DENV infection rates in human primary monocyte-derived dendritic cells (MDDCs). The antiviral effect correlates with decreased phosphorylation of AP2M1, a protein critical for DENV entry into host cells .

- Mechanistic Insights : The molecular mechanism involves binding to AAK1 and GAK, inhibiting their activity, which in turn affects the phosphorylation state of downstream targets involved in viral lifecycle processes .

Safety and Toxicological Profile

While specific safety data for this compound is limited, general assessments of similar compounds indicate a need for comprehensive toxicological evaluations. Key parameters such as ADME (Absorption, Distribution, Metabolism, Excretion) profiles should be established to ensure safety for potential therapeutic applications.

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of cyclopentanecarboxamide derivatives typically involves coupling reactions between cyclopentanecarboxylic acid derivatives and functionalized pyrimidine precursors. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in aprotic solvents (e.g., DMF, THF).

- Pyrimidine functionalization : Introduce pyrrolidinyl and methoxy groups via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMSO) .

- Optimization factors :

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, methoxy protons resonate at δ 3.8–4.0 ppm, and pyrrolidinyl protons show splitting patterns between δ 1.5–3.0 ppm .

- Mass Spectrometry (LC-MS/HRMS) : Exact mass analysis (e.g., m/z 330.192 for C₁₈H₂₆N₄O₂) validates molecular formula .

- High-Performance Liquid Chromatography (HPLC) : Purity >98% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

- Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Structure solution : Employ SHELXT for phase determination via dual-space algorithms .

- Refinement : SHELXL refines positional and thermal parameters, with R1 < 5% for high-resolution datasets. Key metrics include:

Q. How should researchers address contradictory bioactivity data in cellular assays?

Methodological Answer:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., U937, HEK293) to rule out cell-specific effects .

- Metabolite interference : Use LC-MS to detect metabolites (e.g., cyclopentanecarboxamide derivatives) that may alter activity .

- Positive controls : Compare with structurally related compounds (e.g., pyrimidine-based antagonists) to contextualize potency (IC₅₀ values) .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., purinoreceptors) based on pyrimidine-cyclopentane interactions .

- QM/MM simulations : Analyze charge distribution in the pyrrolidinyl moiety to optimize electrostatic complementarity .

- ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~2.5, moderate blood-brain barrier permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.